Hexanediamide, N,N'-didodecyl-

Description

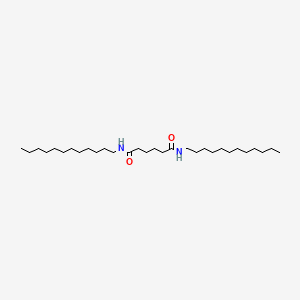

Hexanediamide, N,N'-didodecyl- is a diamide derivative featuring a hexane backbone substituted with two dodecyl chains at the terminal nitrogen atoms. This compound has garnered attention for its diverse applications, particularly in biomedical and materials science. Studies highlight its potent antiparasitic activity, with inhibitory concentrations (IC50) as low as 1–3 nM against Trypanosoma brucei strains, attributed to its bis-benzamidine derivatives . Additionally, its amphiphilic structure enables applications in surfactant systems and nanoparticle self-assembly, where the dodecyl chains enhance solubility and stabilize colloidal dispersions .

Properties

CAS No. |

10108-12-0 |

|---|---|

Molecular Formula |

C30H60N2O2 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

N,N'-didodecylhexanediamide |

InChI |

InChI=1S/C30H60N2O2/c1-3-5-7-9-11-13-15-17-19-23-27-31-29(33)25-21-22-26-30(34)32-28-24-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,31,33)(H,32,34) |

InChI Key |

WOANQJLLJUKXBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hexanediamide, N,N’-didodecyl- typically involves the reaction of hexanediamine with dodecanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Hexanediamine+2Dodecanoyl chloride→Hexanediamide, N,N’-didodecyl-+2HCl

The reaction is usually performed in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Hexanediamide, N,N’-didodecyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of Hexanediamide, N,N’-didodecyl- can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the dodecyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Scientific Research Applications

Hexanediamide, N,N’-didodecyl- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: This compound can be used in the study of lipid-protein interactions due to its amphiphilic nature. It can also serve as a model compound for studying the behavior of long-chain amides in biological systems.

Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with lipid membranes.

Industry: Hexanediamide, N,N’-didodecyl- is used in the production of specialty polymers and surfactants.

Mechanism of Action

The mechanism of action of Hexanediamide, N,N’-didodecyl- involves its interaction with lipid membranes and proteins. The dodecyl chains allow the compound to embed itself within lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways by interacting with key proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The functional properties of hexanediamide derivatives are highly dependent on chain length, substituent type, and molecular geometry. Below is a detailed comparison with analogous compounds:

Surfactant Properties

- Hexanediamide, N,N'-didodecyl- vs. DMDBA (CO2-switchable Gemini surfactant) :

- DMDBA, a butylene diamine-linked Gemini surfactant, has a critical micelle concentration (CMC) of 1.45 × 10⁻⁴ mol/L and surface tension of 33.4 mN/m . While the CMC of the didodecyl hexanediamide is unreported, its structural similarity to DMDBA (long alkyl chains) suggests comparable or lower CMC values, enhancing surface activity.

- Unlike DMDBA, the diamide linkage in hexanediamide may reduce pH sensitivity but improve thermal stability .

Key Data Table: Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Chain Length Optimization :

- Substituent Impact :

- Surface Activity :

- Gemini surfactants with didodecyl groups exhibit lower CMC values than single-chain analogs, enabling efficient emulsion stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.